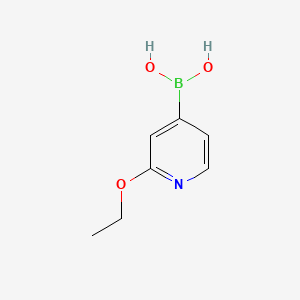

2-Ethoxypyridine-4-boronic acid

説明

Significance of Pyridinylboronic Acids in Advanced Organic Synthesis and Drug Discovery

Pyridinylboronic acids are a class of organic compounds that have garnered significant attention in modern chemical research, primarily for their versatile applications in organic synthesis and medicinal chemistry. sigmaaldrich.com These compounds serve as crucial building blocks, or intermediates, in the synthesis of more complex molecules. sigmaaldrich.comnih.gov Their utility largely stems from their participation in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction. sigmaaldrich.comresearchgate.netthieme-connect.com This reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds. thieme-connect.comresearchgate.net

The incorporation of the pyridine (B92270) ring, a nitrogen-containing heterocycle, into molecules is of particular interest in drug discovery. arkat-usa.org Pyridine derivatives are prevalent in a vast number of pharmaceuticals, and the ability to readily synthesize substituted pyridines is therefore highly valuable. smolecule.com Pyridinylboronic acids provide a direct route to introduce this important structural unit. Beyond their role in synthesis, some boronic acids themselves have shown potential as therapeutic agents, with activities including anticancer, antibacterial, and antiviral effects. researchgate.netresearchgate.net The discovery of the proteasome inhibitor bortezomib, a boronic acid-containing drug, has further spurred interest in this class of compounds. nih.govmdpi.com

Scope of Academic Inquiry into 2-Ethoxypyridine-4-boronic Acid

Academic inquiry into this compound focuses on its synthesis, reactivity, and application as a building block in organic chemistry. Researchers are interested in developing efficient methods for its preparation and understanding its behavior in various chemical transformations. A primary area of investigation is its use in Suzuki-Miyaura cross-coupling reactions to create novel substituted pyridine derivatives. chemicalbook.com These derivatives are of interest for their potential applications in medicinal chemistry and materials science. smolecule.comlookchem.com The stability and reactivity of this compound, as well as its pinacol (B44631) ester derivative, are also subjects of study to optimize its use in synthetic protocols. aablocks.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C7H10BNO3 |

| Molecular Weight | 166.97 g/mol nih.gov |

| CAS Number | 1072946-58-7 bldpharm.com |

| Appearance | Solid |

| SMILES | CCOC1=NC=CC(=C1)B(O)O bldpharm.com |

| InChI Key | FXUMKSCYKPOZOO-UHFFFAOYSA-N nih.gov |

Detailed Research Findings

Synthesis of this compound

The synthesis of pyridinylboronic acids, including this compound, can be challenging. researchgate.netthieme-connect.com Common synthetic strategies for pyridinylboronic acids include:

Halogen-metal exchange followed by borylation: This is a fundamental and often cost-effective method for large-scale preparation. arkat-usa.org It typically involves the reaction of a halopyridine with an organolithium or organomagnesium reagent, followed by quenching with a trialkyl borate (B1201080). thieme-connect.comarkat-usa.org

Directed ortho-metalation (DoM) followed by borylation: This method is used when a suitable directing group is present on the pyridine ring. arkat-usa.orgdergipark.org.tr

Palladium-catalyzed cross-coupling: This involves the reaction of a halopyridine with a diboron (B99234) reagent. arkat-usa.org

Iridium or rhodium-catalyzed C-H borylation: This newer method allows for the direct conversion of a C-H bond to a C-B bond. arkat-usa.org

For the related compound, 2-ethoxy-3-pyridylboronic acid, a successful synthesis was achieved via a directed ortho-metalation reaction starting from 2-ethoxypyridine (B84967). researchgate.net

Reactions of this compound

The primary reaction of interest for this compound is the Suzuki-Miyaura cross-coupling reaction. chemicalbook.com In this palladium-catalyzed reaction, the boronic acid couples with an aryl or heteroaryl halide to form a new carbon-carbon bond, leading to the synthesis of substituted 2-ethoxypyridines. chemicalbook.comresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst and a base. researchgate.netdergipark.org.tr The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. acs.org

To improve stability and handling, boronic acids are often converted to their corresponding boronate esters, such as the pinacol ester. sigmaaldrich.comaablocks.com These esters are generally more stable and can be used directly in Suzuki-Miyaura reactions. sigmaaldrich.com The pinacol ester of this compound has a molecular formula of C13H20BNO3 and a molecular weight of 249.1138. aablocks.com

Structure

2D Structure

特性

IUPAC Name |

(2-ethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQABQGHEJQIWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674611 | |

| Record name | (2-Ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-58-7 | |

| Record name | B-(2-Ethoxy-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Ethoxypyridine 4 Boronic Acid

Carbon-Carbon Bond Forming Reactions

2-Ethoxypyridine-4-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. wikipedia.orgresearchgate.net This reaction, first reported in 1979 by Akira Suzuki, typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. wikipedia.org The versatility of the Suzuki-Miyaura reaction has led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and functional materials. wikipedia.orgsumitomo-chem.co.jp

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The reaction is initiated by the oxidative addition of an organohalide to a palladium(0) catalyst, forming a palladium(II) intermediate. wikipedia.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. wikipedia.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

A variety of palladium catalysts, often in combination with specific ligands, are employed to facilitate the Suzuki-Miyaura coupling. organic-chemistry.orgacs.org The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and scope. researchgate.netorganic-chemistry.org

Generally, the boronic acid must be activated by a base to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org This activation enhances the polarization of the carbon-boron bond, facilitating the transfer of the organic group to the palladium center. organic-chemistry.org Studies have investigated the role of the base and the structure of the palladium intermediates in the transmetalation process. rsc.orgresearchgate.net The exact mechanism of transmetalation for the Suzuki coupling is still an area of active research. wikipedia.org

Several pathways for transmetalation have been proposed, and the dominant one can be influenced by factors such as the solvent and the presence of additives. researchgate.net For instance, in biphasic conditions, the use of phase transfer catalysts has been shown to enhance the reaction rate by shifting the transmetalation pathway. researchgate.net

Both palladium and nickel complexes are effective catalysts for Suzuki-Miyaura cross-coupling reactions involving this compound and its derivatives. libretexts.orgnih.gov

Palladium Catalysis:

Palladium-based catalysts are the most widely used for Suzuki-Miyaura couplings. libretexts.org The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, and a ligand. libretexts.orgorganic-chemistry.org The choice of ligand is crucial and can significantly impact the catalyst's activity and stability. nih.gov Electron-rich and bulky phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be highly effective, allowing for reactions to be performed under mild conditions with low catalyst loadings. researchgate.netnih.gov These ligands facilitate the coupling of a broad range of substrates, including challenging heteroaryl chlorides. researchgate.net For example, the combination of Pd₂(dba)₃ with P(t-Bu)₃ is effective for coupling aryl and vinyl halides at room temperature, while Pd(OAc)₂ with PCy₃ is suitable for triflates. organic-chemistry.org The use of palladacycle catalysts has also been explored, offering advantages such as thermal stability and insensitivity to air and water. libretexts.org

| Catalyst System | Substrate | Conditions | Yield | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | Aryl Halides | - | - | researchgate.net |

| Pd(OAc)₂ / PCy₃ | Aryl/Vinyl Triflates | - | - | organic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl/Vinyl Halides | Room Temperature | - | organic-chemistry.org |

Nickel Catalysis:

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings. libretexts.orgnih.gov Nickel catalysis is particularly advantageous for coupling unreactive electrophiles like aryl chlorides and phenol (B47542) derivatives. libretexts.orgnih.gov Commercially available and air-stable precatalysts such as NiCl₂(PCy₃)₂ have been successfully employed. nih.gov Nickel-catalyzed couplings can be performed in environmentally friendly "green" solvents like 2-Me-THF and t-amyl alcohol, providing synthetically useful to excellent yields of biaryl products. nih.govacs.org This methodology has proven effective for the synthesis of bis(heterocyclic) frameworks. nih.gov

| Catalyst System | Substrate | Solvent | Yield | Reference |

| NiCl₂(PCy₃)₂ / K₃PO₄ | Aryl Halides/Phenol Derivatives | 2-Me-THF or t-amyl alcohol | Good to Excellent | nih.gov |

| Ni(cod)₂ / PnPr₃ | Aromatic/Heteroaromatic Aldehydes | - | - | d-nb.info |

Regioselectivity:

The regioselectivity of Suzuki-Miyaura reactions involving substituted pyridines can be influenced by the position of the substituents and the reaction conditions. For instance, in the case of halopyridines, the reaction can be directed to a specific position. The use of directing groups can also control the regioselectivity of the coupling. For example, the direct arylation of pyridine (B92270) N-oxides occurs with complete selectivity for the 2-position. acs.org The inherent electronic properties of the pyridine ring, with its electron-deficient nature, can also influence the site of reaction.

Functional Group Compatibility:

A significant advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance. researchgate.net The reaction is compatible with a wide range of functional groups on both the boronic acid and the coupling partner. This includes esters, ketones, aldehydes, nitriles, and amides. researchgate.netd-nb.info However, certain functional groups can interfere with the reaction. For example, the presence of nitrogen donor atoms in a substrate can lead to deactivation of the palladium catalyst through complex formation. researchgate.net The choice of base is also important, as strong bases can be incompatible with base-sensitive functional groups. libretexts.org In such cases, milder bases like potassium fluoride (B91410) (KF) can be used. organic-chemistry.org The reaction has been shown to be tolerant of both electron-donating and electron-withdrawing groups on the aryl halides. acs.orgvu.nl

| Functional Group | Compatibility | Notes | Reference |

| Esters | Compatible | Can be sensitive to strong bases. | libretexts.orgorganic-chemistry.org |

| Ketones | Compatible | Generally well-tolerated. | libretexts.org |

| Aldehydes | Compatible | Can be used as coupling partners themselves. | d-nb.info |

| Nitriles | Compatible | Well-tolerated in many systems. | vu.nl |

| Amines (N-heterocycles) | Can be problematic | May deactivate the catalyst. | researchgate.net |

While boronic acids are the most common organoboron reagents in Suzuki-Miyaura couplings, other boron species such as organotrifluoroborates and boronic esters are also widely used. libretexts.orgorganic-chemistry.org

Organotrifluoroborates:

Potassium organotrifluoroborates are crystalline solids that are often easier to handle and purify than the corresponding boronic acids. libretexts.org They are also generally more stable towards protodeboronation, a common side reaction that consumes the boronic acid. libretexts.org Palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium pyridine-2-trifluoroborates with various aryl halides has been shown to produce the desired products in moderate to good yields. researchgate.net

Boronic Esters:

Boronic esters, such as pinacol (B44631) esters, are another important class of coupling partners. nih.gov They are often used when the corresponding boronic acid is unstable or difficult to prepare. nih.gov The reactivity of boronic esters can be influenced by the nature of the diol used to form the ester. While some studies suggest that boronic esters can lead to faster transmetalation compared to boronic acids, others have observed that steric hindrance around the boron atom in some esters can slow down the reaction. nih.gov MIDA (N-methyliminodiacetic acid) boronates have been developed as air-stable and effective cross-coupling partners, particularly for challenging substrates like 2-pyridyl boranes. nih.gov

| Boron Species | Advantages | Disadvantages | Reference |

| Boronic Acids | Widely available, well-established reactivity. | Can be prone to protodeboronation and difficult to purify. | organic-chemistry.orgresearchgate.net |

| Organotrifluoroborates | Crystalline solids, stable to protodeboronation. | May require specific activation conditions. | libretexts.orgresearchgate.net |

| Boronic Esters | Stable, can be used for unstable boronic acids. | Reactivity can be influenced by the ester group; may be sterically hindered. | nih.govnih.gov |

While the Suzuki-Miyaura reaction is the most prominent cross-coupling method, other methodologies can also be employed for the formation of carbon-carbon bonds using organometallic reagents. One such alternative is the Hiyama coupling.

The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organohalide or pseudohalide. organic-chemistry.org Similar to the Suzuki coupling, it requires an activating agent, typically a fluoride source like TBAF, to facilitate the transmetalation step. organic-chemistry.org Organosilanes are attractive coupling partners due to their stability, low toxicity, and ease of preparation. organic-chemistry.org

Recent advancements have expanded the scope of the Hiyama coupling to include unactivated alkyl halides, with reactions proceeding at room temperature and showing good functional group tolerance. organic-chemistry.org This makes the Hiyama coupling a viable alternative to the Suzuki-Miyaura reaction in certain synthetic applications. organic-chemistry.org

Suzuki-Miyaura Cross-Coupling Reactions

Reactions Involving Boron Atom Reactivity

The reactivity of this compound is largely dictated by the boron atom's electron-deficient nature, making it susceptible to interactions with electron-rich species and a key participant in various transformations.

Boronate Ester Formation with Diols

A hallmark reaction of boronic acids, including this compound, is their ability to form reversible covalent bonds with diols. researchgate.net This reaction typically involves condensation with 1,2- or 1,3-diols to yield cyclic boronate esters, which are five- or six-membered rings, respectively. scielo.org.mxrsc.org The formation of these esters is an equilibrium process that is sensitive to pH; the esters are generally stable under neutral to basic conditions (pH > 7.4) but are susceptible to hydrolysis in acidic environments (pH < 5.0). researchgate.netmpg.de This reversible nature is a cornerstone of their use in dynamic combinatorial chemistry and sensing applications. mpg.denih.gov

The interaction enhances the Lewis acidity of the boron atom upon ester formation. researchgate.netnih.gov The stability and directionality afforded by the B-O covalent bonds make these interactions valuable in the construction of supramolecular architectures. scielo.org.mx While specific studies detailing the reaction of this compound with various diols are not prevalent, its functional group is known to readily engage in these transformations to form stable boronate esters. smolecule.com For instance, related carbonylphenylboronic acids react with amino-diols to produce six-membered heterocyclic boronate esters. scielo.org.mx

Lewis Acidity and Interactions with Lewis Bases

Boronic acids are fundamentally Lewis acids due to the presence of a vacant p-orbital on the trivalent boron atom. researchgate.netru.nlnih.gov They can accept a pair of electrons from Lewis bases, such as anions or amines, to form a tetracoordinate boronate anion. rsc.orgnih.govchemrxiv.org The Lewis acidity of an arylboronic acid is influenced by the substituents on the aromatic ring. ru.nlrsc.org Electron-withdrawing groups tend to increase Lewis acidity, while electron-donating groups decrease it.

To illustrate the effect of substituents on Lewis acidity, the pKa values for a series of 2,6-diarylphenylboronic acids are presented below. Although these are different molecules, they demonstrate the general principles of how electronic modifications impact acidity.

| Compound substituent (X) | Hammett Sigma Value (2σ) | pKa |

|---|---|---|

| H | 0.00 | 12.36 |

| p-OMe | -0.27 | 12.36 |

| p-Me | -0.17 | 12.56 |

| p-F | 0.06 | 12.37 |

| p-OCF3 | 0.35 | 12.47 |

| p-CF3 | 0.54 | 12.49 |

| m-F | 0.34 | 12.38 |

Table 1: pKa values for various substituted 2,6-diarylphenylboronic acids, determined in a H₂O/acetonitrile (3:1) mixture. ru.nl This data illustrates how electronic substituent effects can influence the acidity of boronic acids.

Oxidative Pathways (e.g., Palladium-mediated Homocoupling)

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.comdergipark.org.tr In these processes, an oxidative addition of an aryl halide to a Pd(0) species is followed by transmetalation with the boronic acid and reductive elimination to form a new C-C bond.

However, a common side reaction in these transformations is the palladium-mediated homocoupling of the boronic acid to form a symmetrical biaryl. researchgate.net This undesired pathway is thought to involve the formation of a palladium(II) species which can then react with two molecules of the boronic acid. acs.org The efficiency of the desired cross-coupling versus the undesired homocoupling can be influenced by several factors, including the nature of the catalyst, ligands, base, and solvent. mdpi.com For instance, the presence of free Pd(II) in the reaction mixture can promote homocoupling, and strategies to minimize its concentration, such as the addition of mild reducing agents or ensuring an inert atmosphere, can suppress this side product. acs.org The development of highly active palladium precatalysts and specific ligand systems has been crucial in improving the efficiency and selectivity of cross-coupling reactions involving challenging substrates like chloro-heterocycles. researchgate.net

| Halopyridine | Boronic Acid | Catalyst System | Conditions | Yield |

|---|---|---|---|---|

| 3-Bromopyridine (B30812) | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | K₂CO₃, DMF/H₂O, 120°C, 300W MW, 30 min | High |

| 2-Bromopyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | K₂CO₃, DMF/H₂O, 120°C, 300W MW, 30 min | Moderate |

| 4'-Bromoacetophenone | Phenylboronic acid | Pd(II) pyridine complex | K₃PO₄, Toluene, 80°C | >90% |

Table 2: Representative conditions for palladium-catalyzed Suzuki-Miyaura reactions involving halopyridines. mdpi.comacs.org These examples highlight typical catalysts, bases, and solvents used in such transformations, which are applicable to substrates like this compound.

Intramolecular and Intermolecular Interactions

Beyond its direct participation in reactions, the structure of this compound facilitates a range of non-covalent interactions that are critical to its solid-state architecture and can influence its reactivity.

Hydrogen Bonding Networks in the Solid State

In the solid state, arylboronic acids are well-known for forming robust hydrogen-bonding networks. diva-portal.org The boronic acid group, -B(OH)₂, is an excellent hydrogen bond donor and can also act as an acceptor. diva-portal.org The most common structural motif for simple arylboronic acids is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups. ru.nlulb.ac.be In this arrangement, the B(OH)₂ groups typically adopt a syn-anti conformation. ulb.ac.be

Beyond self-association, the boronic acid group can form hydrogen bonds with other complementary functional groups, leading to the formation of co-crystals and complex supramolecular architectures. diva-portal.orgulb.ac.be For this compound, the pyridine nitrogen and the oxygen of the ethoxy group provide additional sites for potential hydrogen bonding. This allows for the formation of more extended or complex three-dimensional structures. For example, studies on other boronic acids have shown the formation of channels in the crystal lattice that can be filled with solvent molecules, supported by extensive hydrogen bonding. scielo.org.mx While a specific crystal structure for this compound is not publicly available, it is expected to exhibit this characteristic dimeric association in its pure solid form, with potential for more complex networks in the presence of other hydrogen-bonding species. ru.nlulb.ac.be

Role of Substituents on Reactivity Profiles

The reactivity of this compound is significantly modulated by the electronic and steric nature of its substituents. The pyridine ring is generally considered an electron-deficient aromatic system, which increases the Lewis acidity of the attached boronic acid group compared to a simple phenylboronic acid. However, this is counteracted by the 2-ethoxy group, which is a strong electron-donating group through resonance. The net electronic effect on the boron atom is a balance of these opposing influences.

Substituents can also exert steric effects. An ortho-substituent, such as the ethoxy group in this molecule, can sterically hinder the approach of reactants to the boron center. ru.nl Furthermore, the pyridine nitrogen atom can act as a coordinating site for metal catalysts, such as palladium, which can influence the outcome of cross-coupling reactions. acs.org The basicity of the pyridine ligand can correlate with catalytic efficiency, although steric factors also play a significant role. acs.org In reactions like directed ortho-metalation, the position of lithiation on a substituted pyridine ring is guided by the electronic and complexing ability of the substituents, demonstrating their powerful directing effects. dur.ac.uk Therefore, the ethoxy group and the ring nitrogen in this compound are not mere spectators; they actively shape the compound's reactivity profile in esterification, Lewis acid-base interactions, and metal-catalyzed coupling reactions. rsc.orgresearchgate.net

Advanced Applications of 2 Ethoxypyridine 4 Boronic Acid in Research

Contributions to Complex Molecule Synthesis

2-Ethoxypyridine-4-boronic acid has emerged as a valuable reagent in organic synthesis, enabling the construction of intricate molecular architectures. Its unique reactivity and structural features facilitate the formation of key chemical bonds and scaffolds found in a wide array of functional molecules.

Construction of Heteroaryl and Biaryl Scaffolds

This compound is a versatile building block for synthesizing heteroaryl and biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, with various aryl and heteroaryl halides. audreyli.comresearchgate.net This allows for the efficient formation of carbon-carbon bonds between the pyridine (B92270) ring and other aromatic systems. audreyli.comresearchgate.net

For instance, the coupling of this compound with different brominated heterocycles yields a diverse range of novel heteroaryl-substituted pyridine derivatives. audreyli.com The ethoxy group on the pyridine ring influences its electronic properties and can be a site for further synthetic modifications after the initial coupling reaction. audreyli.com

Synthesis of Highly Functionalized Pyridine Derivatives

The strategic placement of the boronic acid group at the 4-position and the ethoxy group at the 2-position of the pyridine ring makes this compound a key precursor for highly functionalized pyridine derivatives. frontierspecialtychemicals.comuiowa.edu The presence of these functional groups allows for sequential and regioselective modifications of the pyridine core. uiowa.edu

Directed ortho-metalation (DoM) is a powerful strategy employed to introduce substituents at specific positions on the pyridine ring. dergipark.org.tr For example, the lithiation of 2-ethoxypyridine (B84967) followed by reaction with a suitable electrophile can introduce a variety of functional groups. researchgate.netresearchgate.net This approach, combined with the cross-coupling capabilities of the boronic acid, provides access to a wide range of substituted pyridines that would be challenging to synthesize through other methods. uiowa.edu

Application in Natural Product Synthesis

The pyridine scaffold is a common motif in many biologically active natural products. auburn.edu this compound and its derivatives serve as important intermediates in the total synthesis of such complex molecules. dergipark.org.tr The ability to construct intricate biaryl linkages and introduce specific functional groups with high selectivity is crucial in the multi-step synthesis of natural products. researchgate.net The Suzuki-Miyaura coupling reaction, utilizing pyridinylboronic acids, has been instrumental in creating key fragments of larger, more complex natural product structures. dergipark.org.tr

Stereoselective Transformations (e.g., Asymmetric Synthesis of Amino Acids)

Boronic acids, in general, play a significant role in stereoselective transformations. uniovi.es While direct applications of this compound in the asymmetric synthesis of amino acids are still an emerging area, the broader field of using boronic acids in organocatalysis for this purpose is well-established. diva-portal.org Chiral ligands can be used in conjunction with metal catalysts and boronic acid reagents to induce enantioselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions. diva-portal.orgnih.gov For example, chiral thiourea-boronic acid hybrid catalysts have been used in aza-Michael additions to create chiral amino acid precursors with high yield and enantiomeric excess. mdpi.com

Dearomatization of Pyridines

The dearomatization of pyridines is a powerful strategy for the synthesis of saturated and partially saturated nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry. mdpi.comresearchgate.net While direct examples involving this compound are not extensively documented, the general principle involves the addition of a nucleophile to an activated pyridine ring. mdpi.com Boron-based nucleophiles can be added to pyridinium (B92312) salts, often catalyzed by transition metals like rhodium, to achieve regioselective dearomatization. mdpi.com This process can lead to the formation of dihydropyridines, which can be further functionalized. mdpi.com

Role in Catalysis

Beyond its role as a building block, this compound and related boronic acids can also function as catalysts or co-catalysts in various organic transformations. The Lewis acidic nature of the boron atom is key to its catalytic activity. amerigoscientific.com Boronic acids have been shown to catalyze dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. rsc.org In some cases, they work in a cooperative manner with other additives to enhance catalytic efficiency. rsc.org

Organocatalysis and Metal-Catalyzed Processes

This compound and its derivatives are versatile compounds in the realm of organic synthesis, participating in both organocatalysis and metal-catalyzed reactions. These reactions are fundamental to the construction of complex molecular architectures.

In metal-catalyzed processes, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, pyridinylboronic acids are instrumental. dergipark.org.tr These reactions form carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. The ethoxy group on the pyridine ring can influence the electronic properties and, consequently, the reactivity of the boronic acid in the catalytic cycle. The pyridine nitrogen itself can act as a ligand or a directing group, influencing the regioselectivity of reactions. uiowa.edu For instance, the cross-coupling of heteroaryl halides with pyridinylboronic acids, including derivatives of this compound, allows for the synthesis of various heterobiaryls. dergipark.org.tr These structures are prevalent in many biologically active compounds and advanced materials. uiowa.eduresearchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has also seen the application of boronic acid derivatives. While direct examples involving this compound in organocatalysis are less commonly documented, the broader family of arylboronic acids is known to participate in various transformations. For example, boronic acids can act as Lewis acid catalysts or co-catalysts in reactions like multicomponent 1,2-boronate rearrangements. nih.gov The interplay between the Lewis acidic boron center and the basic pyridine nitrogen in this compound could potentially be exploited in novel organocatalytic systems.

Cooperative Catalysis with Nucleophilic Additives

Cooperative catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, is a powerful strategy in organic synthesis. The combination of boronic acids with nucleophilic additives is a prime example of this concept, particularly in amide bond formation. rsc.org

Research has shown that arylboronic acids, in cooperation with a nucleophilic additive, can effectively catalyze the dehydrative condensation between carboxylic acids and amines. rsc.org In this system, the boronic acid acts as a Lewis acid to activate the carboxylic acid, while the nucleophilic additive, such as a pyridine N-oxide derivative, facilitates the key bond-forming step. rsc.org The efficiency of this cooperative system is highly dependent on the nature of both the boronic acid and the nucleophilic additive. rsc.org For instance, the steric and electronic properties of the arylboronic acid play a crucial role. rsc.org While specific studies detailing this compound in this exact role are not prevalent, its structural features—a Lewis acidic boronic acid and a potentially coordinating ethoxypyridine moiety—make it an interesting candidate for such catalytic systems. The combination of palladium and norbornene cooperative catalysis has also been explored for the functionalization of aryl halides, a process where boronic acids are key coupling partners. scispace.com Furthermore, the merging of organocatalysis with transition metal catalysis, such as enamine catalysis with palladium catalysis, has opened up new avenues for complex bond formations where boronic acids can serve as precursors or key reagents. mdpi.comd-nb.info

Enolate Formation and Aldol (B89426) Reactions

Boron enolates are key intermediates in stereoselective aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. youtube.comharvard.edu The geometry of the boron enolate, whether (E) or (Z), dictates the stereochemical outcome of the subsequent reaction with an aldehyde or ketone, leading to either syn- or anti-aldol products, respectively. harvard.edu The formation of boron enolates typically involves the reaction of a ketone or other carbonyl compound with a dialkylboron triflate or halide in the presence of a base. harvard.edubham.ac.uk

While this compound itself is not directly used to form enolates in the traditional sense, the broader field of boron chemistry is central to these transformations. A novel approach involves the gold-catalyzed addition of boronic acids to alkynes to generate boron enolates. nih.gov This method allows for the in-situ formation of the enolate, which can then participate in an aldol reaction with an aldehyde present in the reaction mixture. nih.gov This strategy provides a new pathway to cyclic boronate esters, which are versatile intermediates that can be further transformed. nih.gov The fundamental steps of an aldol reaction involve the formation of an enolate, nucleophilic attack of the enolate on a carbonyl electrophile, and subsequent protonation. libretexts.org

Amide Bond Formation

The formation of amide bonds is one of the most important transformations in organic and medicinal chemistry, as the amide linkage is a fundamental component of peptides and many pharmaceuticals. ucl.ac.uku-tokyo.ac.jp Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, offering a more sustainable alternative to traditional coupling reagents. ucl.ac.uknih.gov

The catalytic cycle is thought to involve the activation of the carboxylic acid by the boronic acid. nih.gov Mechanistic studies suggest the formation of various boron-containing intermediates, such as boroxines and "ate" complexes, which facilitate the condensation reaction. nih.gov The efficiency of the amidation can be influenced by the structure of the boronic acid catalyst. u-tokyo.ac.jp While extensive research has been conducted on various arylboronic acids, the specific application of this compound as a catalyst for amide bond formation is an area with potential for further exploration. Its inherent properties, including the Lewis acidic boron center and the pyridine ring, could offer unique catalytic activity. Furthermore, copper-catalyzed C-N cross-coupling reactions of aryl boronic acids provide another route to amides, particularly in the synthesis of unsymmetrical amides. researchgate.net

Explorations in Medicinal Chemistry

Precursors for Pharmaceutical Intermediates

This compound and its analogs are valuable building blocks in the synthesis of pharmaceutical intermediates. smolecule.com The pyridine scaffold is a common motif in a vast number of drugs, and the ability to introduce diverse substituents via the boronic acid functionality makes these compounds highly sought after. uiowa.edu Pyridinylboronic acids are frequently employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl structures, which are key components of many biologically active molecules. dergipark.org.trsmolecule.com

The ethoxy group at the 2-position of the pyridine ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. Furthermore, the boronic acid group itself can be a precursor to other functional groups or can be retained in the final drug molecule for its specific biological interactions. For instance, derivatives of 2-methoxypyridine (B126380) boronic acid have been utilized in the synthesis of inhibitors for enzymes like SARS-CoV-2 main protease. nih.gov The versatility of these boronic acids allows for the creation of a wide array of substituted pyridines, which serve as crucial intermediates in the development of new therapeutic agents. guidechem.com

Design of Enzyme Inhibitors (e.g., Proteasome Inhibition)

Boronic acids have gained significant attention in medicinal chemistry for their ability to act as enzyme inhibitors, particularly for serine proteases and the proteasome. nih.govmdpi.com The boron atom's empty p-orbital allows it to form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of these enzymes, leading to potent and often selective inhibition. mdpi.com

Dipeptidyl boronic acids have been developed as powerful and selective inhibitors of the proteasome, a key target in cancer therapy. nih.gov The inhibition of the proteasome leads to the accumulation of proteins that regulate cell cycle and apoptosis, ultimately causing cancer cell death. While specific studies on this compound as a proteasome inhibitor are not widely reported, the general class of pyridine-containing boronic acids has shown promise in this area. smolecule.com The pyridine ring can engage in additional interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity. The design of novel boronic acid-based inhibitors, including those incorporating the 2-ethoxypyridine scaffold, continues to be an active area of research for the development of new anticancer agents and therapeutics for inflammatory diseases. nih.govnih.govnih.govsemanticscholar.org

Development of Bioactive Compounds (e.g., Anticancer, Antibacterial, Antiviral Agents)

The inherent reactivity and structural features of boronic acids, including this compound, make them valuable precursors in the synthesis of various bioactive compounds.

Anticancer Agents: Boronic acids have shown potential as anticancer agents, primarily through the inhibition of proteasome activity. smolecule.com The boronic acid moiety can form a stable complex with the active site of the proteasome, disrupting protein degradation pathways and inducing apoptosis in cancer cells. nih.gov While direct studies on the anticancer activity of this compound are not extensively documented, its role as a building block in creating more complex molecules with potential anticancer properties is significant. ajgreenchem.com For instance, researchers have synthesized libraries of biphenyl (B1667301) carboxylic acids using substituted boronic acids in Suzuki-Miyaura coupling reactions, with some compounds demonstrating notable in vitro anticancer activity against breast cancer cell lines. ajgreenchem.com Furthermore, the development of dual-targeting polymersomes using phenylboronic acid has shown enhanced anticancer functionality against pancreatic tumors by facilitating targeted drug delivery. nih.gov

Antibacterial Agents: The antibacterial potential of boronic acid derivatives is an active area of research. Phenylboronic acid moieties, in particular, have garnered interest as potential antibacterial agents. frontiersin.org They are thought to inhibit bacterial growth by interacting with essential components of the bacterial cell, such as the cell membrane. frontiersin.org Some boronic acid derivatives have been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. nih.gov For example, certain halogenated phenylboronic acids have demonstrated significant antibacterial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.org 2-Acylated 2,3,1-benzodiazaborines, synthesized from boronic acid precursors, have also been investigated for their activity against Escherichia coli and Mycobacterium smegmatis. researchgate.net

Antiviral Agents: The development of boronic acid-containing compounds as antiviral agents is a promising field. nih.govresearchgate.net Boronic acids can interfere with viral replication by targeting viral enzymes or by binding to glycans on the viral surface, which are crucial for cell entry. nih.gov Studies have explored the antiviral effects of boronic acid derivatives against a range of viruses. researchgate.net For example, some pyridine-containing compounds have reported antiviral potency. While specific research on the antiviral properties of this compound is limited, its structural motifs are relevant to the design of novel antiviral drugs. nih.gov

Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. drughunter.com This approach aims to enhance a drug's potency, selectivity, metabolic stability, and pharmacokinetic profile. drughunter.comdrughunter.com

Boronic acids are considered bioisosteres of carboxylic acids. nih.gov This is a significant consideration in drug design, as the carboxylic acid group is common in many drug molecules but can sometimes lead to poor membrane permeability and metabolic instability. drughunter.com Replacing a carboxylic acid with a boronic acid can potentially overcome these limitations. The boronic acid group, while sharing some structural similarities with the carboxylic acid group, possesses a different pKa and can engage in unique interactions with biological targets. nih.gov This substitution can lead to improved cell-based activity and offers a potential prodrug strategy, where boronic esters hydrolyze to the active boronic acids under physiological conditions. drughunter.com The use of boronic acids as bioisosteric replacements has been successfully demonstrated in the development of several approved drugs. drughunter.com

Strategies for Modulating Biological Selectivity and Pharmacokinetic Behavior

The introduction of a boronic acid moiety, such as in this compound, into a molecule can significantly influence its biological selectivity and pharmacokinetic properties. medchemexpress.com

Modulating Biological Selectivity: The selectivity of a drug for its intended target over other biological molecules is crucial for minimizing off-target effects. The boronic acid group can enhance selectivity through its unique binding interactions. For instance, the ability of boronic acids to form reversible covalent bonds with diols can be exploited to target glycoproteins or other biomolecules with specific carbohydrate structures. nih.gov The electronic properties of the pyridine ring and the ethoxy group in this compound can further modulate the binding affinity and selectivity of the resulting compounds.

Modulating Pharmacokinetic Behavior: The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), determines its efficacy and duration of action. The physicochemical properties of this compound can be leveraged to optimize these parameters. For example, modifying the lipophilicity of a molecule by incorporating the this compound fragment can influence its membrane permeability and oral bioavailability. drughunter.com Furthermore, the metabolic stability of a drug can be enhanced by strategically placing the boronic acid group to block sites of metabolic degradation. acs.org Researchers often investigate how systematic modifications to the core structure, including the boronic acid component, affect key pharmacokinetic parameters like clearance in human and rat hepatocytes and oral exposure in animal models. nih.gov

Development of Receptors and Sensors for Biological Analytes (e.g., Carbohydrates)

The ability of boronic acids to form reversible covalent bonds with diols makes them ideal candidates for the development of receptors and sensors for carbohydrates and other diol-containing biological analytes. researchgate.netfrontierspecialtychemicals.com

This interaction is the basis for glucose sensing, a critical application in the management of diabetes. researchgate.net When a boronic acid-based sensor binds to glucose, it can trigger a detectable signal, such as a change in fluorescence. nih.gov this compound and its derivatives can be incorporated into sensor systems for this purpose. nih.gov For example, in the development of fluorescent nano-optodes for in vivo glucose monitoring, various boronic acids, including a 2-ethoxypyridine-3-boronic acid derivative, were evaluated for their fluorescence response to glucose. nih.gov The design of these sensors often involves creating a system where the binding of the analyte to the boronic acid receptor modulates the properties of a signaling unit. nih.gov

Investigations in Targeted Therapies (e.g., Boron Neutron Capture Therapy)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes the neutron capture reaction of the non-radioactive boron-10 (B1234237) (¹⁰B) isotope. mdpi.com When a tumor that has selectively accumulated a ¹⁰B-containing compound is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei. mdpi.comrsc.org These particles have a very short range, effectively destroying the cancer cells from within while sparing the surrounding healthy tissue. mdpi.com

A critical component of successful BNCT is the development of boron delivery agents that can selectively accumulate in tumor cells. nih.gov Boronic acids, including derivatives of this compound, are being investigated for this purpose. google.com The ideal boron agent for BNCT should have low toxicity, high tumor uptake, and rapid clearance from normal tissues. nih.gov Phenylboronic acid has been explored as a potential nuclear-targeting boron agent for melanoma treatment in BNCT. nih.gov The design of new boron-containing compounds for BNCT is an active area of research, with a focus on improving tumor selectivity and boron delivery efficiency. nih.govresearchgate.net

Contributions to Materials Science and Supramolecular Chemistry

The unique properties of this compound also lend themselves to applications in materials science and supramolecular chemistry, particularly in the design of "smart" materials that can respond to external stimuli.

Design of Responsive Materials and Hydrogels

Responsive materials, or "smart" materials, are designed to change their properties in response to specific environmental cues such as pH, temperature, or the presence of certain molecules. mdpi.com Boronic acid-containing polymers and hydrogels are a prominent class of such materials. rsc.org

The reversible interaction between boronic acids and diols is a key mechanism for creating responsive hydrogels. ethz.ch These hydrogels can be designed to swell or shrink, or to release an encapsulated payload, in the presence of glucose or other diols. rsc.org This property is particularly valuable for developing self-regulated insulin (B600854) delivery systems. rsc.orgchemrxiv.org The dynamic nature of the boronate ester bond also imparts self-healing properties to these materials. rsc.org Researchers have developed injectable hydrogels using boronic acid polymers that can be cross-linked with bioactive polyphenols, demonstrating the potential for creating biocompatible and biodegradable materials for drug delivery and tissue engineering. nih.govrsc.org The incorporation of this compound into such systems could allow for fine-tuning of the material's responsiveness and mechanical properties. ethz.ch

Supramolecular Self-Assembly and Co-Crystallization

The boronic acid functional group, -B(OH)₂, is a versatile tool in supramolecular chemistry and crystal engineering. nih.govdiva-portal.org It can act as a hydrogen bond donor and acceptor, enabling the formation of predictable and robust supramolecular synthons. rsc.orgulb.ac.be Boronic acids are known to form hydrogen-bonded assemblies, such as dimers, through self-association or co-crystallize with various N-donor compounds like pyridines. nih.govnih.govnih.gov The reversible nature of the covalent interaction between boronic acids and diols is also a powerful driver for self-assembly, leading to the construction of organized architectures like macrocycles and polymers. rsc.orgtcichemicals.com

Despite these well-established principles, a search of the scientific literature did not yield any specific studies on the supramolecular self-assembly or co-crystallization of This compound . While its isomer, 2-ethoxy-3-pyridylboronic acid, has been structurally characterized, revealing intermolecular O-H···N hydrogen bonds, similar detailed structural analyses or applications in forming complex supramolecular structures for the 4-boronic acid isomer are not reported. oaepublish.com

Host-Guest Molecular Complexes

The ability of boronic acids to form reversible covalent bonds, particularly with diols, makes them excellent candidates for creating host molecules in host-guest chemistry. This interaction is fundamental to the development of sensors for saccharides and other biologically relevant molecules. Furthermore, the Lewis acidic nature of the boron atom allows it to participate in dative bond formation, for example with nitrogen atoms in pyridyl linkers, to create complex, self-assembled host structures capable of encapsulating guest molecules. These complexes are being explored for applications ranging from molecular sensing to selective binding and transport.

There are no specific research findings detailing the use of This compound in the formation of host-guest molecular complexes. While general principles suggest its potential utility due to the presence of both a boronic acid and a pyridine moiety, no studies demonstrating its application as a host or part of a host system were identified in the literature search.

Theoretical and Computational Investigations of 2 Ethoxypyridine 4 Boronic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of 2-Ethoxypyridine-4-boronic acid. These methods, grounded in quantum mechanics, offer a detailed view of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as molecules. DFT calculations have been employed to determine the optimized geometry, vibrational frequencies, and electronic properties of boronic acid derivatives. For instance, studies on related compounds like 2-methoxypyridine-5-boronic acid have utilized the B3LYP method with a 6-311++G(d,p) basis set to perform calculations. researchgate.net These studies help in understanding the molecular structure and properties. researchgate.netorganic-chemistry.org DFT is also valuable for mechanistic studies, as seen in the investigation of the amination of boronic acids, where it helped to elucidate the reaction pathway involving cyanamidyl radicals. organic-chemistry.org

Ab Initio Calculations

Ab initio calculations, which are based on first principles without the inclusion of experimental data, provide a fundamental understanding of molecular systems. These calculations have been used to study the equilibrium molecular structures and rotational barriers of related molecules. researchgate.net For example, in the study of trifluoromethyliodine dihalides, ab initio methods helped determine that the eclipsed form is more stable than the staggered conformer. researchgate.net While specific ab initio studies on this compound are not detailed in the provided results, the methodology is applicable to understand its fundamental properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and electronic properties. libretexts.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com In studies of similar compounds, the HOMO is often found delocalized over the entire molecule, while the LUMO may be localized on a specific moiety, such as the imidazopyridine part in some boron difluoride compounds. researchgate.net The energy gap between the HOMO and LUMO is an important parameter for assessing molecular stability. ajchem-a.com

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; associated with nucleophilicity. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. libretexts.org |

| Energy Gap | The energy difference between the HOMO and LUMO, indicating molecular stability. ajchem-a.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic interactions within a molecule. uni-muenchen.de It examines charge transfer and conjugative interactions, which contribute to the stability of the molecule. researchgate.net In boronic acids, NBO analysis has shown that the boron-oxygen bonds are significantly stabilized by dative pπ-pπ interactions, giving them partial double bond character. nih.gov For instance, in a study of a related compound, interactions such as LP(1)-π* and σ-σ* were found to contribute to the stability with energies of 8.16 kcal/mol and 18.03 kcal/mol, respectively. researchgate.net The analysis of donor-acceptor interactions reveals the delocalization of electron density between filled and empty orbitals. researchgate.net

| Interaction Type | Description | Stabilization Energy (example) |

| π to π | Interaction between bonding and anti-bonding pi orbitals. | 19.96 - 20.95 kcal/mol researchgate.net |

| LP(1) to π | Interaction between a lone pair and an anti-bonding pi orbital. | 8.16 kcal/mol researchgate.net |

| σ to σ* | Interaction between bonding and anti-bonding sigma orbitals. | 18.03 kcal/mol researchgate.net |

Molecular Dynamics and Docking Simulations

Molecular dynamics and docking simulations are powerful tools for predicting how a molecule might interact with other molecules, such as proteins. These methods are crucial in fields like drug discovery.

Prediction of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org This method is essential for understanding the interaction between a small molecule and a receptor, often predicting the binding energy. chemrxiv.orgnih.gov Boronic acids are known to interact with amino acid residues like serine, histidine, and lysine, which can donate an electron pair to the boron atom. nih.gov Molecular dynamics simulations can further investigate the stability of these interactions over time. nih.govnih.gov These simulations provide a dynamic picture of the molecular interactions, complementing the static view from docking studies. nih.govnih.gov

Binding Stability Assessments

The stability of complexes involving boronic acids is a critical factor in their application, particularly in medicinal chemistry and materials science. Boronic acids are known to form reversible covalent bonds with diols, a property that is sensitive to pH, temperature, and the presence of competing hydroxyl compounds. The proximity of amine groups can also influence this equilibrium. This reversible covalent bonding is a key feature explored in the design of sensors and drug delivery systems.

The structural features of the boronic acid, such as the nature and position of substituents on the aromatic ring, significantly impact binding affinity and stability. For example, electron-donating or electron-withdrawing groups can alter the electronic properties of the boronic acid, influencing its interaction with target molecules.

Protein-Ligand Interaction Modeling

Molecular docking is a powerful computational tool used to model the interaction between a small molecule (ligand), such as this compound, and a protein. chemrxiv.org This technique predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. chemrxiv.org The primary goal of protein-ligand interaction modeling is to understand the binding mode and affinity of the ligand, which is crucial for drug design and discovery.

The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most favorable. chemrxiv.org These calculations take into account various types of interactions, including:

Hydrogen Bonds: These are critical for the specificity and stability of protein-ligand complexes. The boronic acid group, with its hydroxyl moieties, can act as both a hydrogen bond donor and acceptor.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein.

Covalent Bonds: A unique feature of boronic acids is their ability to form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of some enzymes, such as proteasomes. mdpi.com

For example, in the context of enzyme inhibition, modeling can reveal how a boronic acid derivative fits into the active site and interacts with key amino acid residues. This information is invaluable for designing more potent and selective inhibitors. mdpi.com Studies on various boronic acid derivatives have shown their potential as inhibitors for enzymes like β-lactamases, where they form stable adducts with active site serine residues. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. pages.dev This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding the structure and reactivity of a compound like this compound.

The solid-state structures of boronic acids are often characterized by extensive hydrogen-bonding networks. The dihydroxyboryl group, -B(OH)₂, can act as a hydrogen bond donor, forming interactions with acceptor atoms like oxygen and nitrogen. researchgate.net These interactions can lead to the formation of various supramolecular architectures, including dimers, chains, and more complex three-dimensional networks. researchgate.net The presence of water molecules can also play a significant role in the crystal packing, acting as bridges in the hydrogen-bonding patterns. researchgate.net

In the context of protein-ligand interactions, X-ray crystallography of a co-crystallized protein and a boronic acid inhibitor can provide a detailed snapshot of the binding mode. nih.gov This allows for the direct observation of covalent bond formation between the boron atom and active site residues, as well as other non-covalent interactions that contribute to binding affinity and specificity. nih.gov Such structural insights are invaluable for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules in solution. For this compound, several types of NMR experiments provide complementary information.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the protons on the pyridine (B92270) ring and the ethoxy group. The chemical shifts (δ) and coupling constants (J) of the pyridine protons are sensitive to the electronic effects of the ethoxy and boronic acid substituents. dergipark.org.tracs.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The signals for the carbon atoms in the pyridine ring and the ethoxy group can be assigned based on their expected chemical shifts and by using two-dimensional NMR techniques. dur.ac.uk

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids. The chemical shift and line width of the ¹¹B signal can provide information about the coordination state of the boron atom. In its trigonal planar form, the ¹¹B signal appears at a characteristic chemical shift. Upon formation of a tetrahedral boronate ester or complex, the signal shifts significantly, providing direct evidence of interaction with diols or other nucleophiles.

Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and can be used to identify functional groups and probe molecular structure.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the excitation of vibrational modes. Characteristic absorption bands for this compound would include:

O-H stretching vibrations of the boronic acid group, which are often broad due to hydrogen bonding.

B-O stretching vibrations.

C-O stretching of the ethoxy group.

C=C and C=N stretching vibrations of the pyridine ring.

C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. The resulting spectrum provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FT-IR spectrum.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of a molecule. researchgate.netnih.gov These calculated frequencies can be compared with the experimental FT-IR and Raman spectra to aid in the assignment of the observed vibrational bands. researchgate.net

UV-Vis Spectroscopy and Time-Dependent DFT (TD-DFT)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a particular molecule.

For this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the pyridine ring. The positions and intensities of these absorption bands are influenced by the substituents on the ring. The ethoxy group, being an electron-donating group, and the boronic acid group can cause shifts in the absorption maxima compared to unsubstituted pyridine.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. faccts.demdpi.com TD-DFT calculations can provide information about the energies of electronic transitions, the oscillator strengths (which are related to the intensity of the absorption), and the nature of the molecular orbitals involved in the transitions (e.g., HOMO to LUMO). mdpi.comnih.gov By comparing the calculated spectrum with the experimental UV-Vis spectrum, one can gain a deeper understanding of the electronic structure of the molecule. mdpi.comnih.gov

Future Research Directions and Emerging Paradigms for 2 Ethoxypyridine 4 Boronic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Current methods often rely on techniques like halogen-metal exchange and directed ortho-metalation. researchgate.netresearchgate.net While effective, researchers are actively exploring greener alternatives. One promising avenue is decarboxylative borylation, which utilizes abundant and inexpensive carboxylic acids as starting materials. drugdiscoverytrends.com This method, often facilitated by affordable nickel catalysts, involves replacing a carbon atom with a boron atom in a single step, significantly simplifying the synthetic process. drugdiscoverytrends.com Another innovative approach is the deoxygenative borylation of free carboxylic acids, which can be achieved under metal-free conditions. researchgate.net

Furthermore, iridium-catalyzed C-H borylation presents an attractive method for preparing heteroaryl boronates, offering high regioselectivity. researchgate.net The development of these novel synthetic strategies will not only make 2-Ethoxypyridine-4-boronic acid more accessible but also align its production with the principles of green chemistry.

Advanced Mechanistic Elucidation of Catalytic Pathways

A deeper understanding of the catalytic pathways involving this compound is crucial for optimizing existing reactions and designing new ones. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, remains a central area of investigation. rsc.org Research efforts are focused on elucidating the intricate mechanism of transmetalation, where the organic group from the boronic acid is transferred to a palladium catalyst. rsc.org

Studies are examining the structure and chemical properties of intermediate palladium complexes and the influence of factors like the presence of hydroxide (B78521) ions on the reaction pathways. rsc.org Beyond palladium, the transmetalation of boronic acids with other late transition metals such as rhodium, iron, cobalt, platinum, and gold is being explored. rsc.org This research is vital for expanding the scope of catalytic reactions for synthesizing aromatic molecules and π-conjugated materials. rsc.org

Recent investigations have also shed light on the role of Brønsted acid and dual H-bond catalysis in reactions involving boronic acids, revealing that the solvent can have a significant impact on the catalytic mode. nih.gov For instance, the generation of strong Brønsted acids in situ from the interaction of boronic acids with solvents like hexafluoroisopropanol has been shown to be a key catalytic driver. nih.gov These mechanistic insights are paving the way for more rational catalyst and reaction design.

Expansion of Synthetic Utility to Underexplored Transformations

While this compound is well-established in Suzuki-Miyaura cross-coupling, its synthetic utility extends to a range of other, less explored transformations. nih.govlookchem.com Researchers are actively seeking to broaden its application in organic synthesis.

One area of growing interest is its use in the synthesis of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. chemimpex.comthieme-connect.com The functional group tolerance of this boronic acid makes it a valuable building block for creating diverse molecular libraries. thieme-connect.com For example, it can be employed in the synthesis of bis-heteroaryl systems, which are key components of many drug-like molecules. researchgate.net

Furthermore, the development of novel coupling reactions beyond the traditional Suzuki-Miyaura framework is a key objective. This includes exploring copper-facilitated cross-coupling reactions, which could expand the substrate scope to include more challenging partners like aryl chlorides. researchgate.net The unique reactivity of the pyridine (B92270) ring in this compound also opens up possibilities for novel C-N bond-forming reactions and other functionalization strategies. dur.ac.ukuiowa.edu

Exploration of New Therapeutic Applications and Molecular Targets

The boronic acid functional group is a key pharmacophore in several approved drugs, and derivatives of this compound hold significant promise for new therapeutic applications. nih.govresearchgate.net The ability of boronic acids to form reversible covalent bonds with biological targets, such as serine proteases, makes them attractive for drug design. researchgate.netsprinpub.com

Research is focused on identifying novel molecular targets for boronic acid-containing compounds. nih.gov Areas of active investigation include cancer, infectious diseases, and inflammatory conditions. researchgate.netsprinpub.com For instance, boronic acid derivatives have shown potential as inhibitors of enzymes like neutrophil elastase, which is implicated in inflammatory lung diseases. drugdiscoverytrends.com

The unique structural features of this compound can be leveraged to design drugs with improved selectivity and pharmacokinetic properties. lookchem.com Its derivatives are being explored for their potential to modulate cellular signaling pathways in cancer therapy. The development of boronic acid-based compounds as anticancer, antibacterial, and antiviral agents is a rapidly advancing field. researchgate.netresearchgate.net

Integration into Advanced Functional Materials and Self-Assembled Systems

The unique chemical properties of this compound make it a valuable component for the creation of advanced functional materials. lookchem.comchemimpex.com Its ability to participate in the formation of dynamic covalent bonds is particularly useful in the design of "smart" materials that can respond to external stimuli.

A significant area of application is in the development of self-healing hydrogels. nih.gov Polysaccharide-based hydrogels cross-linked with boronic acid moieties exhibit self-healing properties and can be designed to be responsive to multiple stimuli, making them ideal for use in biomaterials and adaptive biointerfaces. nih.gov

Furthermore, boronic acid derivatives are being incorporated into polymers and nanomaterials for applications in electronics and coatings. chemimpex.com These materials can exhibit enhanced properties such as improved conductivity and durability. chemimpex.com The ability of boronic acids to form stable complexes also makes them suitable for use in the development of sensors for detecting pollutants and other analytes. chemimpex.com

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize research involving this compound. cas.orgresearchgate.net These powerful computational tools can accelerate the discovery and development of new compounds and optimize synthetic reactions.

In drug discovery, AI algorithms can analyze vast datasets to predict the bioactivity of new drug candidates and identify potential molecular targets. cas.orgnih.gov ML models can be used to predict the pharmacokinetic and toxicological properties of compounds, reducing the time and cost of drug development. gjpb.demdpi.com This is particularly relevant for designing novel therapeutic agents based on the this compound scaffold.

AI is also being applied to optimize chemical reactions. researchgate.net By analyzing reaction data, ML models can predict reaction outcomes and suggest optimal conditions, leading to higher yields and greater efficiency. cas.org This data-driven approach can significantly streamline the synthesis of this compound and its derivatives. As the field of AI in chemistry continues to mature, its impact on all aspects of research involving this versatile compound is expected to grow exponentially.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-Ethoxypyridine-4-boronic acid?

Methodological Answer:

The synthesis typically involves Miyaura borylation , where a halogenated precursor (e.g., 4-bromo-2-ethoxypyridine) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:

- Precursor preparation : Introduce the ethoxy group via nucleophilic substitution or etherification.

- Catalytic conditions : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos in anhydrous THF/DMF at 80–100°C .

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor purity using TLC and NMR (¹H/¹³C).

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and seek medical evaluation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent boronic acid degradation via protodeboronation .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic validation :

- ¹H/¹³C NMR : Compare experimental peaks (e.g., aromatic protons at δ 6.5–8.5 ppm, ethoxy group at δ 1.3–1.5 ppm) with literature/predicted data.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matches theoretical m/z (e.g., C₇H₁₀BNO₃⁺ = 186.0634).

- Computational validation : Use tools like ACD/Labs Percepta to predict logP, pKa, and NMR shifts .

Advanced: How can contradictory reactivity data in Suzuki-Miyaura cross-coupling reactions involving this boronic acid be resolved?

Methodological Answer:

Contradictions often arise from:

- Steric/electronic effects : The ethoxy group at the 2-position may hinder transmetalation. Optimize by:

- Competitive protodeboronation : Monitor reaction progress via HPLC to detect byproducts. Adjust temperature (60–80°C) and reduce aqueous content .

Advanced: What computational strategies predict the stability of this compound under varying pH conditions?

Methodological Answer:

- DFT calculations : Model the protonation state of the boronic acid group (B(OH)₂ vs. B(OH)₃⁻) at physiological pH (7.4) to assess hydrolysis susceptibility.

- Solubility prediction : Use software like ACD/Labs to estimate logD and solubility in aqueous buffers, identifying optimal storage conditions (e.g., pH 5–7) .

- Accelerated stability studies : Conduct stress tests at elevated temperatures (40–60°C) and analyze degradation products via LC-MS .

Advanced: How can researchers design experiments to study the interaction of this boronic acid with diol-containing biomolecules?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the boronic acid and saccharides (e.g., glucose) in PBS buffer (pH 7.4).

- Fluorescence quenching assays : Label the boronic acid with a fluorophore (e.g., dansyl) and monitor emission changes upon diol binding .

- Competitive assays : Compare with phenylboronic acid controls to evaluate pyridine ring effects on binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|